2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with a phenoxymethyl halide under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-ethoxyphenyl acetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane.
Scientific Research Applications
2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide include:
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound shares the bromophenyl and ethoxyphenyl groups but lacks the triazole ring.
3-(4-Ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone: This compound features an ethoxyphenyl group and a sulfanyl linkage but has a quinazolinone core instead of a triazole ring.
4-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-ethoxyphenyl 4-ethoxybenzoate: This compound contains an ethoxyphenyl group and a sulfonyl linkage but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24BrN5O3S |
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Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24BrN5O3S/c1-2-34-23-14-12-21(13-15-23)29-25(33)18-36-26-31-30-24(17-35-22-6-4-3-5-7-22)32(26)28-16-19-8-10-20(27)11-9-19/h3-16H,2,17-18H2,1H3,(H,29,33)/b28-16+ |
InChI Key |
TZFDWOPPBNUDLO-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)Br)COC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Br)COC4=CC=CC=C4 |
Origin of Product |
United States |
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